3,5-Dichloroheptane-1,4-diol
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Overview
Description
3,5-Dichloroheptane-1,4-diol is an organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups on a heptane backbone This compound is part of the diol family, which are compounds containing two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloroheptane-1,4-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common approach is the dihydroxylation of alkenes.
Reduction of Diketones: Another method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale dihydroxylation processes using osmium tetroxide or potassium permanganate due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes and other reduced forms.
Substitution: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloroheptane-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloroheptane-1,4-diol involves its interaction with various molecular targets:
Oxidation-Reduction Reactions: The hydroxyl groups can participate in redox reactions, altering the compound’s reactivity and interactions.
Substitution Reactions:
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorocatechol: A dichlorocatechol carrying chloro groups at positions 3 and 5.
Cycloalkanes: Compounds with similar carbon backbones but different functional groups.
Properties
CAS No. |
72241-58-8 |
---|---|
Molecular Formula |
C7H14Cl2O2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
3,5-dichloroheptane-1,4-diol |
InChI |
InChI=1S/C7H14Cl2O2/c1-2-5(8)7(11)6(9)3-4-10/h5-7,10-11H,2-4H2,1H3 |
InChI Key |
YLUVITSNQSQQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(CCO)Cl)O)Cl |
Origin of Product |
United States |
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